4-Hexenal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

, also known as (4Z)-4-hexenal or cis-4-hexenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in onion-family vegetables. This makes a potential biomarker for the consumption of this food product.

科学的研究の応用

Flavor and Fragrance Industry

Role in Flavoring:

4-Hexenal is widely used in the flavor industry due to its fresh, green aroma. It is a key component in creating flavors that mimic natural green notes found in fruits and vegetables. Its pleasant scent profile makes it suitable for incorporation into food products, beverages, and fragrances.

Case Study:

A study on flavor enhancement demonstrated that this compound significantly improved the sensory attributes of fruit-flavored beverages. The compound was found to enhance the overall flavor perception, leading to higher consumer acceptance rates compared to control samples lacking this compound .

Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study assessed its efficacy against common bacterial strains, revealing minimum inhibitory concentrations (MIC) that suggest significant antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

| Candida albicans | 200 |

This data suggests that this compound could be developed as a natural antimicrobial agent in food preservation and safety applications.

Mechanism of Action:

The antimicrobial effects are believed to stem from the compound's ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms .

Chemical Synthesis

Intermediate in Organic Synthesis:

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex organic compounds. Its structure allows for various reactions, including oxidation and reduction processes.

Reactions Involving this compound:

- Oxidation: Can be oxidized to form hexenoic acids.

- Reduction: Can be reduced to yield hexenols.

- Addition Reactions: Engages in nucleophilic addition reactions due to its aldehyde functional group.

These reactions highlight its utility in synthetic pathways for creating diverse chemical products .

Health and Nutrition

Potential Health Benefits:

Emerging research suggests that compounds derived from this compound may have health benefits, particularly related to cardiovascular health. Studies indicate that derivatives like 4-hydroxy hexenal (4-HHE), formed during lipid peroxidation of n-3 polyunsaturated fatty acids (PUFAs), exhibit antioxidant properties and may protect vascular cells from oxidative stress .

Clinical Insights:

Clinical studies have shown that supplementation with n-3 PUFAs increases levels of 4-HHE in plasma, which correlates with enhanced expression of protective enzymes such as heme oxygenase-1 (HO-1). This suggests a potential mechanism through which dietary fats may confer cardiovascular benefits .

Agricultural Applications

Plant Defense Mechanism:

In plants, this compound is released as a volatile compound during herbivore attacks, serving as a signaling molecule that activates defense mechanisms. This natural response can deter herbivores and attract predators of these pests, showcasing its ecological significance .

特性

CAS番号 |

2100-19-8 |

|---|---|

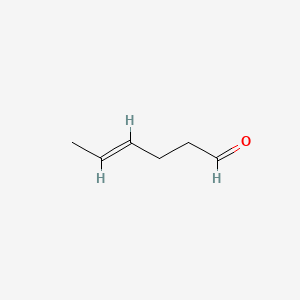

分子式 |

C6H10O |

分子量 |

98.14 g/mol |

IUPAC名 |

(E)-hex-4-enal |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3/b3-2+ |

InChIキー |

DPCMFIRORYQTCL-NSCUHMNNSA-N |

SMILES |

CC=CCCC=O |

異性体SMILES |

C/C=C/CCC=O |

正規SMILES |

CC=CCCC=O |

密度 |

0.824-0.832 |

Key on ui other cas no. |

25166-87-4 4634-89-3 |

物理的記述 |

Colourless liquid; Green vegetable aroma |

ピクトグラム |

Irritant |

溶解性 |

Soluble in hexane and diethyl ether; insoluble in water Soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。